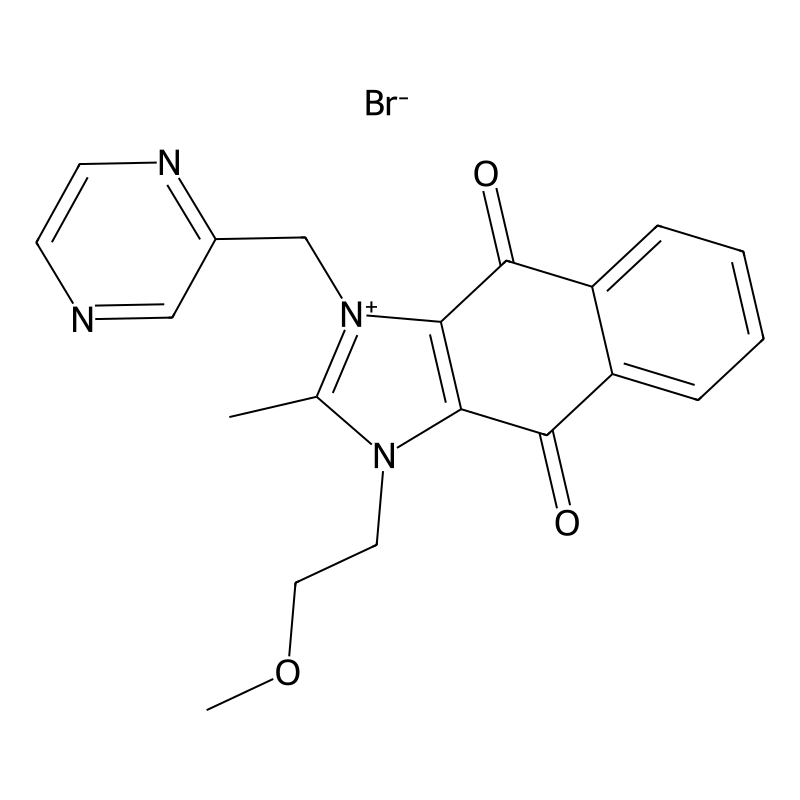

Sepantronium Bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

sepantronium bromide discovery and development

Discovery and Mechanism of Action

Sepantronium bromide was discovered in 2007 by Astellas Pharma scientists through a high-throughput screening of chemical libraries for inhibitors of survivin promoter activity [1]. It was identified as a potent, selective suppressor of survivin expression [1].

The drug's mechanism of action is multi-faceted. Initially, it was shown to selectively suppress survivin expression by targeting its promoter, leading to caspase activation and apoptosis induction in cancer cells [1] [2]. Subsequent research revealed a more complex picture, indicating that YM155's primary mechanism involves generating reactive oxygen species (ROS) in the mitochondria [3]. This ROS generation leads to oxidative DNA damage and suppression of survivin transcription via a ROS/AKT/FoxO signaling axis [3]. At the molecular level, YM155 directly binds to and disrupts the ILF3/p54(nrb) protein complex, which is involved in survivin expression [1]. It also interferes with SP1 transcription factor binding to the survivin core promoter region [1].

The diagram below illustrates the multi-modal mechanism of action of this compound.

Multi-modal mechanism of this compound action.

Preclinical and Clinical Development Summary

The following tables summarize the key stages of the drug's development.

Table 1: Preclinical Profile of this compound

| Aspect | Findings |

|---|---|

| Discovery | Identified via high-throughput screen of survivin promoter inhibitors (2007) [1]. |

| In Vitro Activity | Potent activity across diverse cancer cell lines (low nM range) regardless of p53 status [1]. |

| In Vivo Efficacy | Induced tumor regression in xenograft models (lymphoma, prostate cancer, bladder cancer, melanoma) [1]. |

| Synergy | Sensitized tumor cells to cisplatin and carboplatin in vivo [1]. |

Table 2: Key Clinical Trial Outcomes

| Trial Phase | Population | Key Findings | Reference |

|---|---|---|---|

| Phase I (US) | Advanced solid tumors | MTD: 4.8 mg/m²/day (7-day CIVI, q21-days). 1 CR (NHL), 2 PRs (prostate cancer) [1]. | Tolcher et al. |

| Phase I (Japan) | Advanced solid tumors | MTD: 8.0 mg/m²/day (7-day CIVI, q21-days) [1] [2]. | Satoh et al. |

| Phase II (NSCLC) | Platinum-refractory NSCLC | Modest activity: RR 5.4%, median PFS 1.7 mo, median OS 6.6 mo [1]. | Giaccone et al. |

| Phase II (Melanoma) | Unresectable Stage III/IV melanoma | Low activity: objective tumor response rate ~3% [1]. | Chesney et al. |

| Phase I/II (Combination) | Untreated Stage IV NSCLC (with carboplatin/paclitaxel) | MTD of YM155: 10 mg/m²/day (72-h CIVI). No improvement in response rate (primary endpoint) vs. historical controls [4]. | Kelly et al. |

Revised Understanding and Current Status

The initial classification of YM155 as a specific "survivin suppressor" has been revised. Recent evidence indicates that its primary mode of action is the generation of reactive oxygen species (ROS), with survivin suppression and DNA damage being secondary effects [3]. This broader mechanism explains the observed extensive transcriptomic changes and its characterization as a "general chemotherapeutic" [3] [5]. Research also identified YM155 as a substrate for the multidrug resistance protein (MDR1/ABCB1/P-gp), providing a mechanism for resistance in previously treated patients [1].

After being discontinued for initial indications, the drug is experiencing a revival. Cothera Bioscience is now developing it under the name PC-002, focusing on its ability to inhibit deubiquitinases (DUBs) and induce degradation of the Myc oncoprotein [6]. This new first-in-class mechanism has garnered FDA Fast Track designation for treating relapsed/refractory Burkitt Lymphoma and other Myc-driven cancers [6]. Clinical trials are ongoing for relapsed/refractory high-grade B-cell lymphoma, Burkitt lymphoma, and other solid tumors [7] [8].

The diagram below illustrates the new understanding of its mechanism and the revived development pathway.

Revised mechanism and current development status.

Methodological Insights for Researchers

- Generating Resistance Models: To study mechanisms, develop isogenic resistant cell lines by chronic exposure to increasing YM155 doses. Confirm stable resistance by comparing "on-drug" and long-term "off-drug" cell viability upon re-challenge [3].

- Transcriptomic Profiling: Use platforms like Affymetrix WT human arrays to analyze genome-wide expression changes. This can reveal that YM155's impact extends far beyond survivin, significantly affecting DNA repair pathways [5].

- In Vivo Dosing: Preclinical efficacy in xenograft models was achieved with specific regimens, such as a 3-day continuous infusion at 10 mg/kg per week for two weeks or a 7-day continuous infusion at 3 mg/kg for one week [1].

References

- 1. This compound - an overview [sciencedirect.com]

- 2. Pharmacokinetics of this compound (YM155), a ... [pmc.ncbi.nlm.nih.gov]

- 3. Generation of reactive oxygen species is the primary mode ... [pmc.ncbi.nlm.nih.gov]

- 4. A phase I/II study of this compound (YM155 ... [pmc.ncbi.nlm.nih.gov]

- 5. Effects of this compound (YM-155) on the Whole ... [pmc.ncbi.nlm.nih.gov]

- 6. Cothera Bioscience Announces FDA Fast Track ... [biospace.com]

- 7. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 8. Likelihood of Approval and Phase Transition Success Rate Model ... [globaldata.com]

Comprehensive Technical Analysis of YM155: Mechanisms of Survivin Suppression and Therapeutic Implications

Introduction to YM155 and Survivin Targeting

YM155 (sepantronium bromide) represents a first-in-class small molecule inhibitor originally identified through high-throughput screening using a survivin promoter-luciferase reporter system. This imidazolium-based compound with chemical formula C₂₀H₁₉BrN₄O₃ was developed by Astellas Pharma, Inc. as a specific survivin suppressant with demonstrated potent anti-tumor activity across various human cancer models in preclinical studies. [1] [2] Survivin (encoded by the BIRC5 gene) is a critical member of the inhibitor of apoptosis (IAP) protein family that functions as a key regulator of both apoptosis inhibition and mitotic progression. What makes survivin particularly attractive as a therapeutic target is its differential expression profile – while it is undetectable in most normal differentiated adult tissues, it is highly overexpressed in numerous human cancers and associated with poor prognosis, treatment resistance, and disease recurrence. [1] [3]

Despite YM155's promising preclinical profile and advancement to Phase I/II clinical trials for several malignancies including melanoma, leukemia, lymphoma, breast cancer, and non-small cell lung cancer, its clinical efficacy as a monotherapy has been modest, prompting extensive investigations into its precise mechanism of action. [2] [3] The compound was initially characterized as a specific transcriptional suppressor of the survivin gene, but subsequent research has revealed a more complex multimodal mechanism involving mitochondrial targeting, reactive oxygen species (ROS) generation, and DNA damage induction, which collectively contribute to its potent cytotoxic effects against cancer cells. This whitepaper provides a comprehensive technical analysis of YM155's mechanisms of action, with particular emphasis on its survivin suppression capabilities, based on current scientific evidence.

Transcriptional Suppression of Survivin

Core Promoter Targeting and Sp1 Disruption

YM155 exerts its initial characterization as a survivin suppressor through direct transcriptional regulation of the BIRC5 gene. Mechanistic studies reveal that YM155 specifically targets the survivin core promoter region spanning 269 base pairs, with the region between -149 to -71 playing a particularly critical role in YM155-mediated suppression. This promoter region contains specific CDE/CHR elements (cell cycle-dependent elements/cell cycle genes homology regions) that normally govern cell cycle-dependent expression of survivin, but YM155's inhibitory effects operate independently of cell cycle arrest, as demonstrated by flow cytometry analysis showing no G1 phase accumulation in treated cells. [1]

The primary transcriptional mechanism involves disruption of Sp1 transcription factor binding to the survivin promoter. Electrophoretic mobility shift assays (EMSA) have demonstrated that YM155 abrogates the interaction between nuclear proteins and the survivin promoter region, with Sp1 identified as the major binding factor through antibody supershift experiments. [1] This disruption occurs without affecting Sp1 protein expression levels but rather through re-localization of Sp1 within the nucleus. The critical role of Sp1 is further confirmed by rescue experiments where forced overexpression of Sp1 neutralized YM155-mediated downregulation of survivin promoter activity, and mutation of Sp1 binding sites in the survivin promoter diminished both DNA-protein interactions and promoter activity. [1]

NF-κB Pathway Inhibition

Beyond Sp1 disruption, YM155 demonstrates a time-dependent biphasic effect on the NF-κB signaling pathway, which represents an additional mechanism for survivin transcriptional regulation. In RCC786.0 renal cell carcinoma cells, YM155 initially promotes p65 NF-κB subunit binding to its DNA consensus sequences at 6 hours, but significantly attenuates this binding by 24 hours. This temporal pattern correlates with observed changes in nuclear translocation – YM155 enhances p65 translocation to the nucleus at early time points but suppresses it at later time points. [4]

The molecular events underlying this NF-κB inhibition involve activation of the deubiquitinating enzyme CYLD, which subsequently leads to inhibition of IKKβ, stabilization of IκBα (the inhibitory protein that sequesters NF-κB in the cytoplasm), and consequently, retention of NF-κB heterodimers in the cytosol. This cascade ultimately diminishes the transcriptional competence of NF-κB and reduces expression of its target genes, including survivin. This mechanism is particularly relevant in cancer types with constitutive NF-κB activation, suggesting potential biomarkers for predicting YM155 sensitivity. [4]

Mitochondrial Localization and ROS-Mediated Effects

Mitochondrial Targeting and DNA Binding

Recent evidence indicates that YM155's primary cytotoxic mechanism may extend beyond direct survivin suppression to involve mitochondrial localization and subsequent dysfunction. Structural analyses reveal that YM155 shares significant similarities with ethidium bromide, including comparable topological polar surface area, octanol-water partition coefficient (CLogP), and electrostatic charge distribution. These shared characteristics enable YM155 to function as a lipophilic cation that preferentially accumulates in mitochondria due to the organelle's high membrane potential. [5]

PicoGreen quenching studies have confirmed that YM155 localizes to mitochondrial DNA (mtDNA), demonstrating dose-dependent quenching of PicoGreen fluorescence specifically in the mitochondrial compartment. This mtDNA binding capacity underlies YM155's profound impact on mitochondrial function, including rapid depletion of cellular ATP levels (observed as early as 3 hours post-treatment), disruption of mitochondrial membrane potential, and increased mitochondrial permeability as evidenced by cytochrome c and smac/DIABLO release into the cytosol. [5] Importantly, these effects occur independently of apoptosis activation, as YM155 treatment does not generate characteristic caspase-3 activation or PARP cleavage fragments typically associated with apoptotic cell death. [5]

Reactive Oxygen Species Generation and Oxidative Stress

A pivotal discovery in understanding YM155's mechanism reveals that generation of reactive oxygen species represents the primary mode of action, while survivin suppression constitutes a secondary effect. Studies using isogenic pairs of YM155-sensitive and resistant triple-negative breast cancer cell lines demonstrate that YM155 induces ROS production specifically in the mitochondria, in addition to engaging a previously identified redox cycling pathway. [6] This ROS-mediated cytotoxicity establishes a causal link between YM155-induced oxidative stress and transcriptional suppression of survivin through a newly identified ROS/AKT/FoxO/survivin axis in TNBC cells. [6]

The consequences of YM155-induced mitochondrial dysfunction extend to profound metabolic alterations, as evidenced by comprehensive metabolomic profiling. YM155 treatment significantly impairs oxidative phosphorylation while simultaneously increasing glycolytic intermediates – a metabolic shift consistent with mitochondrial stress. Specifically, YM155 decreases basal respiration, ATP production, maximum respiration, and spare respiratory capacity while increasing proton leak, as measured by Seahorse extracellular flux analysis. [5] Furthermore, YM155 treatment reduces most tricarboxylic acid cycle intermediates and disrupts pyrimidine metabolism, indicating broad dysregulation of mitochondrial metabolic functions. [5]

The multifaceted mechanisms of YM155 action in cancer cells, showing interconnected pathways leading to cell death.

Cellular Consequences and Downstream Effects

Apoptosis Induction and Cell Cycle Impact

YM155 treatment triggers robust apoptotic cell death across multiple cancer types, as evidenced by increased Annexin-V staining, caspase activation, and characteristic morphological changes. In multiple myeloma cells, YM155 demonstrates remarkable potency with IC₅₀ values ranging from 1.9-6.7 nM, inducing both early and late apoptosis in a dose-dependent manner. [7] The compound simultaneously downregulates key anti-apoptotic proteins including survivin and Mcl-1, while also abrogating interleukin-6-induced STAT3 phosphorylation, thereby removing crucial survival signals in tumor cells. [7]

A particularly noteworthy characteristic of YM155 is its efficacy against quiescent cells in the G₀/G₁ phases of the cell cycle. Traditional chemotherapeutic agents typically target rapidly dividing cells, but YM155 demonstrates unique capability in eliminating slow-cycling or non-cycling cells that often contribute to disease recurrence and therapeutic resistance. Triple-color flow cytometric analysis confirms that YM155 potently induces cell death in multiple myeloma cells residing in G₀ phase, suggesting potential utility against minimal residual disease and cancer stem cell populations. [7] Additionally, YM155 treatment induces G₀/G₁ cell cycle arrest in neuroblastoma models, further limiting proliferative capacity and sensitizing cells to additional therapeutic interventions. [2] [3]

DNA Damage and Repair Interference

Beyond its transcriptional and mitochondrial effects, YM155 directly induces DNA damage through multiple mechanisms. The compound has been shown to inhibit topoisomerase activity, leading to DNA strand breaks and activation of the DNA damage response pathway. [2] This DNA-damaging capability appears functionally significant, as research indicates that adaptation to both survivin suppression and DNA damage pathways proves critical in conferring YM155 resistance in triple-negative breast cancer models. [6]

The relationship between DNA damage and survivin suppression appears bidirectional – while YM155-induced DNA damage contributes to cell death, the reduction of survivin itself further sensitizes cells to DNA-damaging agents. Survivin normally plays a role in cellular repair processes, and its suppression compromises the ability of cancer cells to recover from genotoxic stress. This mechanistic insight provides rational basis for combination therapies with conventional DNA-damaging chemotherapeutic agents, as demonstrated by synergistic interactions between YM155 and etoposide in neuroblastoma models, and with carboplatin in ovarian cancer. [2] [8]

Therapeutic Implications and Research Applications

Biomarkers and Resistance Mechanisms

The development of YM155-resistant cell lines has provided valuable insights into potential predictive biomarkers for YM155 response and resistance mechanisms. In triple-negative breast cancer models, resistant cells demonstrate adaptation to both ROS-mediated cytotoxicity and DNA damage pathways, suggesting that baseline oxidative stress management capacity and DNA repair proficiency may influence YM155 sensitivity. [6] Additionally, the time-dependent NF-κB inhibition by YM155 suggests that constitutive NF-κB activation might represent another biomarker for patient stratification. [4]

Research across various cancer types indicates that elevated survivin expression alone may be insufficient to predict YM155 response, as the compound's efficacy involves multiple mechanisms beyond survivin suppression. Instead, the integrative assessment of mitochondrial function, redox regulatory capacity, and DNA damage repair capabilities may provide more accurate predictors of therapeutic response. The stability of the YM155 resistance phenotype – maintained even after 6 weeks of drug withdrawal – suggests epigenetic or permanent genetic adaptations rather than transient metabolic adjustments. [6]

Rational Combination Strategies

Understanding YM155's multimodal mechanism supports the development of rational combination therapies that enhance efficacy and overcome resistance. Preclinical data demonstrates promising synergistic interactions when YM155 is combined with various conventional and targeted agents:

- With Bcl-2/xL inhibitors: The combination of YM155 and navitoclax shows enhanced efficacy against ovarian cancer models, particularly in reducing aldehyde dehydrogenase-high (ALDHʰⁱ) cancer cell populations that typically demonstrate chemoresistance. [8]

- With chemotherapy agents: YM155 synergizes with etoposide in neuroblastoma models and with carboplatin in ovarian cancer, leveraging YM155's DNA damage effects and capacity to eliminate quiescent cells. [2] [8]

- With targeted pathway inhibitors: Combination with BMP inhibitors induces cathepsin-mediated cell death, while coordination with microtubule-targeting agents enhances mitotic arrest. [5] [2]

Table 1: Quantitative Effects of YM155 Across Cancer Types

| Cancer Type | IC₅₀ Values | Key Molecular Effects | Experimental Models | Citations |

|---|---|---|---|---|

| Triple-Negative Breast Cancer | 0.5-2.5 nM (parental cells) | ROS generation, mitochondrial dysfunction, DNA damage | MDA-MB-231, BT-20, MDA-MB-453 cell lines | [6] |

| Multiple Myeloma | 1.9-6.7 nM | Survivin & Mcl-1 downregulation, STAT3 inhibition | KMS12, KMS11, U266 cell lines, xenograft models | [7] |

| Neuroblastoma | 8-212 nM | G₀/G₁ arrest, p53 upregulation, apoptosis induction | SH-SY5Y, SK-N-AS, IMR-32 cell lines, PDX models | [2] [3] |

| Oral Squamous Cell Carcinoma | N/A | PUMA upregulation, caspase-3 activation | SCC9 cell line, xenograft models | [9] |

| Renal Cell Carcinoma | 40 nM | NF-κB inhibition, CYLD activation | RCC786.0 cell line | [4] |

| Lung Cancer | 10-20 nM | AMPK activation, BMP signaling inhibition, TCA cycle disruption | A549, H1299 cell lines | [5] |

Experimental Protocols and Methodologies

Transcriptional Regulation Assays

Survivin Promoter-Luciferase Reporter Assays provide a fundamental methodology for investigating YM155's transcriptional effects. The experimental workflow involves:

- Vector Construction: Clone various lengths of the human survivin promoter (e.g., pLuc-6270, pLuc-2840, pLuc-1430, pLuc-269) into luciferase reporter vectors. The 269 bp core promoter region is particularly critical for YM155 responsiveness. [1]

- Cell Transfection: Co-transfect promoter-reporter constructs with pRL-TK control vector (for normalization) into relevant cancer cell lines using Lipofectamine 2000 or Fugene HD transfection reagents. [1]

- YM155 Treatment and Measurement: Expose transfected cells to YM155 (typically 1-100 nM) for 6-24 hours, then measure firefly and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System. Normalize firefly luciferase activity to Renilla values for quantitative comparison. [1]

Electrophoretic Mobility Shift Assays (EMSA) enable detailed analysis of transcription factor binding disruptions:

- Nuclear Extraction: Prepare nuclear extracts from YM155-treated and control cells using standard protocols.

- Probe Labeling: Label double-stranded oligonucleotides corresponding to the survivin promoter region (-149 to -71) with [γ-³²P]ATP.

- Binding Reactions: Incubate nuclear extracts with labeled probes in binding buffer, with or without excess unlabeled competitor oligonucleotides or specific antibodies (for supershift assays).

- Electrophoresis and Detection: Resolve protein-DNA complexes on non-denaturing polyacrylamide gels, followed by autoradiography or phosphorimaging. [1]

Mitochondrial Function Assessment

Seahorse Extracellular Flux Analysis provides comprehensive assessment of YM155-induced mitochondrial dysfunction:

- Cell Preparation: Plate appropriate cancer cells (e.g., H1299 lung cancer cells) at optimal density in Seahorse microplates and culture overnight. [5]

- YM155 Treatment: Treat cells with YM155 (typically 20-100 nM) for 2-24 hours prior to analysis.

- Mitochondrial Stress Test: Sequentially inject oligomycin (ATP synthase inhibitor), FCCP (mitochondrial uncoupler), and rotenone/antimycin A (complex I/III inhibitors) while continuously measuring oxygen consumption rate (OCR). [5]

- Parameter Calculation: Derive key parameters including basal respiration, ATP production, proton leak, maximal respiration, and spare respiratory capacity from OCR measurements. [5]

Metabolomic Profiling enables systematic analysis of YM155-induced metabolic alterations:

- Sample Preparation: Treat cells with YM155 for 3 hours, then extract metabolites using appropriate solvents (e.g., 80% methanol). [5]

- LC-MS Analysis: Analyze metabolite extracts using liquid chromatography-mass spectrometry systems, preferably with reverse-phase chromatography and positive/negative ion switching.

- Stable Isotope Tracing: For flux analysis, employ [U-¹³C₆]-glucose tracing followed by LC-MS to track glucose carbon incorporation into metabolic intermediates.

- Data Processing: Use specialized software (e.g., XCMS, MetaboAnalyst) for peak detection, alignment, and identification, followed by multivariate statistical analysis. [5]

Table 2: Key Signaling Pathways Affected by YM155 Treatment

| Pathway | Molecular Components | Direction of Change | Functional Consequences | Experimental Evidence |

|---|---|---|---|---|

| ROS/AKT/FoxO/Survivin | ROS, AKT, FoxO transcription factors | Activated then suppressed | Survivin transcriptional repression | Immunoblotting, ROS detection, promoter assays [6] |

| Mitochondrial Function | mtDNA, ETC complexes, TCA enzymes | Impaired | Decreased OXPHOS, metabolic reprogramming | Seahorse analysis, metabolomics, mtDNA binding [5] |

| NF-κB Signaling | CYLD, IKKβ, IκBα, p65/p50 | Time-dependent inhibition | Altered inflammatory response, survivin downregulation | EMSA, luciferase reporter, fractionation [4] |

| Apoptosis Regulation | Survivin, Mcl-1, caspases, Bcl-2 family | Pro-apoptotic shift | Caspase-dependent and independent cell death | Western blot, Annexin V staining, caspase assays [9] [7] |

| Cell Cycle Control | CDK inhibitors, cyclins, p53 | G₀/G₁ arrest | Reduced proliferation, quiescent cell targeting | Flow cytometry, colony formation [2] [7] |

Experimental approaches for investigating YM155 mechanisms, integrating molecular and phenotypic analyses.

Conclusion and Future Directions

YM155 represents a multifaceted anticancer agent with a complex mechanism extending beyond its initial characterization as a specific survivin suppressant. The compound simultaneously targets multiple interconnected processes – including transcriptional regulation, mitochondrial function, redox homeostasis, and DNA integrity – that collectively contribute to its potent cytotoxic effects against diverse cancer types. The primary sequence of events involves initial mitochondrial localization and ROS generation, followed by activation of the ROS/AKT/FoxO/survivin axis and induction of DNA damage, ultimately leading to cell death through both caspase-dependent and independent mechanisms. [6] [5]

The clinical translation of YM155 has been challenging despite promising preclinical activity, likely due to compensatory adaptations in cancer cells and insufficient patient stratification strategies. Future research directions should focus on identifying robust predictive biomarkers based on YM155's multifaceted mechanism, particularly factors related to mitochondrial function, redox regulation, and DNA damage repair. Additionally, rational combination strategies that simultaneously target multiple vulnerabilities exposed by YM155 treatment hold significant promise for enhancing therapeutic efficacy and overcoming resistance. The unique capability of YM155 to target quiescent cells further suggests potential applications in minimal residual disease settings and cancer stem cell-directed therapies. [7] [2] [8]

References

- 1. Suppression of survivin promoter activity by YM155 ... [pmc.ncbi.nlm.nih.gov]

- 2. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma ... [pmc.ncbi.nlm.nih.gov]

- 3. Striking at Survivin: YM-155 Inhibits High-Risk ... [mdpi.com]

- 4. Anti-survivin effect of the small molecule inhibitor YM155 in ... [nature.com]

- 5. Ym155 localizes to the mitochondria leading to ... [nature.com]

- 6. Generation of reactive oxygen species is the primary mode ... [pmc.ncbi.nlm.nih.gov]

- 7. YM155 exerts potent cytotoxic activity against quiescent (G ... [oncotarget.com]

- 8. Navitoclax, a Bcl-2/xL Inhibitor, and YM155, a Survivin ... [pubmed.ncbi.nlm.nih.gov]

- 9. YM155 Down-Regulates Survivin and Induces P53 Up ... [pmc.ncbi.nlm.nih.gov]

YM155 BIRC5 gene expression suppression

Mechanism of YM155 Action on BIRC5

YM155 (Sepantronium Bromide) was initially identified as a specific suppressant of BIRC5 transcription. However, research indicates its mechanism is multifaceted, extending beyond survivin inhibition alone [1] [2].

| Aspect of Action | Detailed Description |

|---|---|

| Primary Transcriptional Suppression | YM155 disrupts the positive regulatory ILF3/p54nrb complex on the BIRC5 promoter, leading to reduced survivin mRNA and protein levels [1] [2]. |

| Additional Molecular Targets | RNA microarray studies identify other potential targets (ID1, FOXO1, CYLD), suggesting YM155's growth inhibitory effects are not exclusively mediated by survivin suppression [1]. |

| Downstream Cellular Effects | Induces apoptosis (programmed cell death) and causes cell cycle arrest, often in the G0/G1 phase. It can also enhance the expression of tumor suppressor proteins like p53 [2] [3]. |

| Other Reported Activities | Can inhibit topoisomerase activity, leading to DNA damage, and has been shown to modulate autophagy and other pro-survival signaling pathways [2]. |

The following diagram illustrates the core mechanism by which YM155 suppresses survivin expression and triggers downstream cellular effects:

YM155 acts by disrupting the ILF3/p54nrb complex, leading to reduced survivin expression and induction of apoptosis and cell cycle arrest. It also modulates other molecular targets. [1] [2]

Key Experimental Protocols for Evaluating YM155

To investigate YM155's effects, researchers employ a suite of standardized cellular and molecular assays.

| Protocol | Core Methodology | Key Readout / Analysis |

|---|---|---|

| Cell Viability (MTT) Assay [2] [3] | Cells treated with graded YM155 concentrations (e.g., 0.0032-50 µM) for 24-72 hrs. MTT dye added & converted to purple formazan by live cells. | Measure absorbance (~560 nm). Calculate IC50 (concentration inhibiting 50% of viability) via nonlinear regression (e.g., GraphPad Prism). |

| Clonogenic / Colony Formation Assay [1] [2] | Cells treated, then seeded at low density in semi-solid medium (e.g., methylcellulose) & cultured for 10-14 days. | Count visible colonies after staining (e.g., crystal violet, Giemsa). Measures long-term reproductive viability & replicative potential post-treatment. |

| Analysis of Apoptosis & Cell Cycle [2] [4] | Apoptosis: Stain cells with Annexin-V/PI & analyze via flow cytometry. Cell Cycle: Fix & stain DNA with PI, then analyze by flow cytometry. | Quantify % cells in early/late apoptosis & necrosis (Annexin-V+/PI- & Annexin-V+/PI+). Determine distribution in cell cycle phases (G0/G1, S, G2/M). | | Gene & Protein Expression Analysis [1] [2] [3] | qRT-PCR: Extract RNA, reverse transcribe to cDNA, & perform qPCR with BIRC5-specific primers. Western Blot: Separate proteins via SDS-PAGE, transfer to membrane, & probe with antibodies (e.g., anti-survivin, anti-PARP1). | Calculate fold-change in BIRC5 mRNA vs. control (e.g., GAPDH). Detect protein levels & cleavage products (e.g., PARP1 cleavage indicates apoptosis). |

The workflow below outlines a typical multi-experiment approach to characterize YM155's effects, from initial viability screening to mechanistic investigation:

A typical experimental workflow for evaluating YM155, progressing from viability screening to mechanistic studies. [1] [2] [3]

YM155 Activity Across Cancer Models

YM155 demonstrates broad anti-neoplastic activity, with efficacy observed in both solid tumors and hematological malignancies.

| Cancer Type | Model System | Observed Efficacy & Key Findings |

|---|---|---|

| Renal Cell Carcinoma (RCC) [1] | Patient-derived & immortalized cell lines; Mouse xenograft. | Potent growth inhibition; susceptibility independent of VHL status; papillary subtype more resistant than clear cell; synergistic in vitro with sorafenib (though synergy not confirmed in vivo). |

| Neuroblastoma (NB) [2] | MYCN-amplified & non-amplified cell lines; Mouse xenograft. | Potent cytotoxicity (IC50: 8-212 nM); suppressed colony & 3D spheroid growth; induced apoptosis, G0/G1 arrest; synergistic with etoposide; reduced tumor burden in vivo without toxicity. |

| Acute Myeloid Leukemia (AML) [4] | HL-60 & KG-1 cell lines. | Permanent BIRC5 disruption via CRISPR/Cas9n reduced cell viability and induced apoptosis/necrosis, validating BIRC5 as a critical target. |

| Myeloproliferative Neoplasms (MPNs) [3] | JAK2V617F mutant cell lines (HEL, SET2). | Reduced cell viability & clonal growth; induced apoptosis, cell cycle arrest, and autophagy; modulated apoptosis-, cell cycle-, DNA damage-, and autophagy-related genes. |

| Lung Cancer & Glioma [5] | Lung cancer stem cells (LCSCs) & glioma stem cells (GSCs). | Key regulator of cancer stem cells (CSCs) & epithelial-mesenchymal transition (EMT); suppression caused loss of CSC characteristics; acts via secreted factor PAI-1. |

YM155 in Combination Therapy & Clinical Translation

Combining YM155 with other agents is a key strategy to enhance efficacy and overcome resistance.

| Combination Partner | Cancer Model | Outcome & Synergy Assessment |

|---|---|---|

| Sorafenib (multi-kinase inhibitor) [1] | Renal Cell Carcinoma (RCC786.0 cells) | Synergistic *in vitro* at ½ x IC50 concentrations. However, combination failed to arrest tumor progression in a mouse xenograft model, highlighting need for optimized dosing schedules. |

| Etoposide (chemotherapy) [2] | Neuroblastoma (NB cell lines) | Synergistic inhibition of NB growth, with combination ED75 values ranging from 0.17 to 1.0. Suggests YM155 can sensitize cancer cells to conventional chemo. |

| Ruxolitinib (JAK1/2 inhibitor) [3] | JAK2V617F MPN cells (HEL, SET2) | Combined treatment analysis performed using graded concentrations of both drugs. Data visualized to assess interaction effect. |

The rationale for these combinations is that YM155 suppresses survivin, which is often overexpressed in tumors to confer treatment resistance. Lowering survivin levels can sensitize cancer cells to the apoptotic effects of other drugs [2] [6]. YM155 has been investigated in several Phase I/II clinical trials for malignancies including melanoma, lymphoma, and non-small cell lung cancer (NSCLC), demonstrating a manageable safety profile though with modest monotherapy activity [2].

Future Research Directions

- Biomarker Development: Given that YM155's efficacy does not solely depend on baseline survivin levels [1], future work should focus on identifying robust predictive biomarkers (e.g., from RNA microarray data like ID1, FOXO1, CYLD) to select patients most likely to respond.

- Optimizing Combination Regimens: The discrepancy between in vitro and in vivo synergy with sorafenib [1] underscores the need to systematically optimize dosing schedules, sequences, and routes of administration in preclinical models.

- Targeting Cancer Stem Cells (CSCs): Evidence that BIRC5 regulates lung and glioma stem cells [5] positions YM155 as a promising candidate for targeting the therapy-resistant CSC population, a key driver of relapse.

References

- 1. Action of YM on clear cell renal cell carcinoma does not depend on... 155 [pmc.ncbi.nlm.nih.gov]

- 2. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma ... [pmc.ncbi.nlm.nih.gov]

- 3. The survivin/XIAP suppressant YM155 impairs clonal growth ... [htct.com.br]

- 4. BIRC5 Gene Disruption via CRISPR/Cas9n Platform Suppress ... [pmc.ncbi.nlm.nih.gov]

- 5. BIRC5: A novel therapeutic target for lung cancer stem ... [sciencedirect.com]

- 6. BIRC5 is a prognostic biomarker associated with tumor ... [nature.com]

Pharmacokinetic & Pharmacodynamic Profile of Sepantronium Bromide

References

- 1. Pharmacokinetics of this compound (YM155), a ... [pmc.ncbi.nlm.nih.gov]

- 2. Population pharmacokinetic modeling of sepantronium ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - an overview [sciencedirect.com]

- 4. Preclinical efficacy of this compound (YM155) in ... [oncotarget.com]

- 5. A phase I/II study of this compound (YM155 ... [pmc.ncbi.nlm.nih.gov]

- 6. Formulation Design and Evaluation of Liposomal ... [link.springer.com]

Survivin/BIRC5: Biology and Therapeutic Rationale

Survivin (BIRC5) is a multifunctional protein that is a member of the Inhibitor of Apoptosis (IAP) family. Its principal functions include inhibiting caspase-dependent apoptosis and ensuring the fidelity of cell division by regulating the mitotic spindle checkpoint [1]. It is highly expressed in most human tumors but is generally undetectable in most terminally differentiated normal adult tissues, making it an attractive and nearly universal cancer target [2] [1] [3]. Its overexpression is consistently correlated with aggressive disease, chemotherapy resistance, and poor patient prognosis [3] [4].

The diagram below illustrates the core networks and therapeutic intervention points for survivin.

Survivin's role in cancer networks and key therapeutic strategies.

Current Therapeutic Strategies Targeting Survivin

Despite over two decades of research, no survivin-specific anticancer agent has gained clinical approval [2] [5]. However, numerous strategies are under investigation, which can be categorized as follows:

Table 1: Categories of Survivin-Targeting Therapeutic Agents

| Strategy Category | Mechanism of Action | Representative Agents & Key Findings |

|---|

| 1. Partner Protein Interaction Inhibitors | Disrupts survivin's interaction with crucial partner proteins (e.g., Hsp90, Smac/DIABLO), leading to its degradation or apoptosis induction. | Shepherdin: A peptidomimetic disrupting survivin-Hsp90 interaction [2]. UC-112 & Analogs (e.g., 10f): Smac mimetics that selectively induce survivin degradation and show in vivo efficacy in melanoma xenografts [2]. PZ-6-QN: Promotes release of Smac from mitochondria, showing broad anticancer activity [2]. | | 2. Homodimerization Inhibitors | Prevents the formation of the survivin homodimer, which is critical for its stability and function. | LLP3, LLP9, Abbott 8: Small molecules identified via structure-based design that disrupt dimerization [2]. | | 3. Gene Transcription Inhibitors | Suppresses transcription of the BIRC5 gene, reducing survivin expression at the mRNA level. | YM155 (Sepantronium Bromide): A first-in-class survivin suppressor that inhibits promoter activity. It shows single-agent and combination efficacy in pre-clinical models of Mantle Cell Lymphoma (MCL) [6] [5]. Clinical development has been hampered by low efficacy/toxicity in some trials [2] [6]. | | 4. mRNA Inhibitors | Utilizes antisense oligonucleotides (ASOs) or miRNAs to target and degrade survivin mRNA. | Survivin ASOs (e.g., LY2181308): These advanced agents have faced challenges in clinical trials due to low antitumor efficacy and/or toxicity [2]. | | 5. Immunotherapy | Engages the immune system to target cells presenting survivin peptides. | Survivin-targeting Vaccines (e.g., SurVaxM): A vaccine currently in Phase II trials for glioblastoma [5]. |

Key Experimental Models and Protocols

To evaluate potential survivin-targeting therapies, robust in vitro and in vivo models are essential. The following table summarizes key methodologies cited in recent research.

Table 2: Key Experimental Approaches for Validating Survivin-Targeting Therapies

| Experimental Goal | Protocol Details | Key Readouts & Validation |

|---|

| Genetic Knockout (CRISPR-Cas9) | Cell line: HepG2 (Hepatocellular Carcinoma) [7]. Procedure: Design of specific gRNAs; transfection; validation of knockout efficiency via qPCR and Western Blot. | Phenotypes: ~50% reduction in colony formation; increased G2/M cell cycle arrest; elevated apoptosis (Caspase-8 increased 39.5-fold); migration inhibition (wound healing reduced to 29% vs 60% control) [7]. Pathway Analysis: Downregulation of CDK1/2, AURKA; upregulation of p53/p21 [7]. | | In Vitro Drug Sensitivity & Combination Studies | Cell lines: A panel of MCL lines (sensitive, innate/refractory, acquired/resistant) [6]. Agents: YM155 (BIRC5 suppressor), S63845 (MCL-1 inhibitor), Bortezomib, Ibrutinib [6]. Assays: Cytotoxicity assays (e.g., MTT, CellTiter-Glo), apoptosis assays (Annexin V/PI). | Findings: YM155 and S63845 are effective as single agents and in combination with primary drugs (Bortezomib, Ibrutinib). The "secDrug-secDrug" combination (YM155 + S63845) was highly effective [6]. Mechanism Investigation: RNA-seq and pathway analysis identified effects on mitochondrial depolarization and mTOR signaling [6]. | | Bioinformatic & Biomarker Analysis | Data Sources: TCGA, GEO databases [3] [4]. Methods: Differential expression analysis, Kaplan-Meier survival analysis, correlation with immune cell infiltration (via TIMER, CIBERSORT), gene set enrichment analysis (GSEA) [3] [4]. | Key Findings: BIRC5 is a negative prognostic marker across multiple cancers (e.g., LUAD, LIHC) [3] [4]. High expression correlates with specific immune cell infiltration patterns and is linked to cell cycle and p53 signaling pathways [3] [4]. |

Challenges and Future Directions

The path to a clinically successful survivin-targeting drug is fraught with challenges that inform future research directions.

- The "Undruggable" Nature: Survivin lacks a deep binding pocket for conventional small molecules, necessitating alternative strategies like targeting protein-protein interactions (PPIs), which is notoriously difficult [5].

- Clinical Trial Setbacks: Leading candidates like YM155 and survivin ASOs have failed in later-stage trials due to insufficient efficacy or toxicity, highlighting the need for improved drug delivery, patient stratification, and combination regimens [2] [5].

- Future Strategies: Research is increasingly focusing on rational combination therapies, such as co-targeting survivin and MCL-1 to overcome resistance [6], and leveraging immunotherapeutic approaches like SurVaxM [5]. Furthermore, using survivin as a biomarker for patient selection could improve the success rate of clinical trials [3] [4].

References

- 1. - Wikipedia Survivin [en.wikipedia.org]

- 2. therapeutics using Cancer as a survivin : what can we... BIRC 5 target [jeccr.biomedcentral.com]

- 3. is a prognostic biomarker associated with tumor immune cell... BIRC 5 [nature.com]

- 4. as a Potential Biomarker and Therapeutic... | BIRC Square 5 Research [researchsquare.com]

- 5. 【7.8.6.1】BIRC5 - Sam' Note [qinqianshan.com]

- 6. Inhibition of BIRC and MCL-1 as potential treatment... | medRxiv 5 [medrxiv.org]

- 7. BIRC5(survivin)作为肝细胞癌关键调控因子:揭示其在肿瘤 ... [ebiotrade.com]

YM155 continuous intravenous infusion protocol

Clinical Administration Protocol

The core established method for YM155 delivery in clinical trials is a 7-day (168-hour) CIVI, repeated every 21 days [1] [2].

| Parameter | Specification |

|---|---|

| Recommended Dose | 4.8 mg/m²/day (as Monotherapy) [1] [2] |

| Alternative Dose | 5.0 mg/m²/day (in Combination with Rituximab) [3] |

| Infusion Duration | 168 hours (7 days) [1] [3] [2] |

| Cycle Frequency | Every 3 weeks [1] [2] |

| Dose-Limiting Toxicity (DLT) | Reversible renal toxicity (elevated serum creatinine, acute tubular necrosis) at 6.0 mg/m²/day [1] [2] |

Drug Preparation & Handling

Proper preparation and administration are critical for stability and patient safety.

| Component | Requirement / Procedure |

|---|---|

| Formulation | Supplied as a 30 mg/3 mL solution in a lactic acid-based buffer (pH 3.6) [2]. |

| Diluent | 5% Dextrose [2]. |

| Preparation Environment | Controlled light and temperature conditions [2]. |

| Administration Set | Indwelling intravenous catheter with polyethylene-lined tubing and polypropylene syringes (both light-protected) [2]. |

| Syringe Replacement | Syringes should be exchanged every 24 hours during the 7-day infusion [2]. |

Pharmacokinetics & Safety Monitoring

Understanding the drug's behavior in the body and monitoring for adverse events are essential for patient management.

| Category | Details |

|---|

| Pharmacokinetic Profile (at MTD) | • Mean Steady-State Concentration (Css): 7.7 ng/mL • Clearance: 47.7 L/h • Terminal Elimination Half-life: 26 hours [1] [2] | | Common Toxicities (Grade 1-2) | Stomatitis, pyrexia, nausea [1] [2]. | | Serious Toxicities (Grade 3-4) | Neutropenia (19.5%), thrombocytopenia (12.2%) – notably in combination therapy [3]. Reversible renal toxicity was dose-limiting [1] [2]. | | Recommended Monitoring | Renal Function: Regular serum creatinine and urinalysis [1] [2]. Other Labs: CBC with differential, chemistry panel [2]. Vital Signs/ECG: Monitored frequently, especially in early cycles [2]. |

Mechanism of Action Insights

Initially identified as a survivin suppressor, recent studies reveal that YM155's primary mechanism involves inducing mitochondrial dysfunction [4] [5]. The drug localizes to mitochondria, generates reactive oxygen species (ROS), and disrupts oxidative phosphorylation, leading to DNA damage and cell death; survivin suppression is likely a secondary effect [4] [5].

The following diagram illustrates this mitochondrial-mediated mechanism of action and its downstream effects:

Diagram 1: The primary mechanism of YM155 involves localizing to mitochondria, causing dysfunction that triggers cell death. Survivin suppression is a downstream consequence [4] [5].

Preclinical & Experimental Protocol

For in vivo efficacy studies, the following protocol has been used in mouse xenograft models, which mirrors the clinical CIVI schedule.

| Step | Description |

|---|---|

| 1. Model Setup | Inject primary PDX cells into NSG mice (intravenously or subcutaneously) [6]. |

| 2. Treatment Initiation | Start 4 weeks post-inoculation (for IV) or when tumors are palpable (for subcutaneous) [6]. |

| 3. Dosing Regimen | Administer YM155 via CIVI at 1.0 or 3.0 mg/kg for 7 days [6]. |

| 4. Cycle | Follow with 2 weeks off-drug. Repeat for multiple cycles (e.g., 2-4 cycles) [6]. |

| 5. Monitoring | Track tumor volume (for subcutaneous models) or measure human B2M in serum and analyze cells from blood, spleen, and bone marrow via flow cytometry (for systemic models) [6]. |

Key Considerations for Clinical Development

- Clinical Efficacy: While YM155 showed promising single-agent activity in early-phase trials (e.g., in NHL and prostate cancer) [1] [2], its efficacy in later-phase trials has been mixed. A phase II study combining YM155 with rituximab in aggressive B-cell NHL showed a tolerable profile and an encouraging objective response rate of 50% [3].

- Mechanism-Driven Combinations: The revised understanding of YM155's mechanism suggests that its role as a mitochondrial stress inducer and AMPK activator should be considered when designing rational combination therapies, rather than relying solely on its historical classification as a survivin inhibitor [4] [5].

References

- 1. Phase I and pharmacokinetic study of YM155, a ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I and Pharmacokinetic Study of YM155, a Small ... [pmc.ncbi.nlm.nih.gov]

- 3. A multicenter phase II study of sepantronium bromide ( YM ) plus... 155 [pubmed.ncbi.nlm.nih.gov]

- 4. Generation of reactive oxygen species is the primary mode ... [pmc.ncbi.nlm.nih.gov]

- 5. Ym155 localizes to the mitochondria leading to ... [nature.com]

- 6. In vivo efficacy of YM155 in the B4-PDX model [bio-protocol.org]

sepantronium bromide combination therapy carboplatin paclitaxel

Clinical Trial Data Summary

The following tables summarize key efficacy, safety, and pharmacokinetic data from a phase I/II clinical trial in patients with advanced Non-Small-Cell Lung Cancer (NSCLC) [1] [2] [3].

Table 1: Efficacy Outcomes (Phase II Cohort)

| Outcome Measure | Result with Sepantronium Bromide + Carboplatin/Paclitaxel |

|---|---|

| Patient Population | Untreated stage IV NSCLC (n=19) |

| Objective Response Rate (ORR) | 11% (2 Partial Responses) |

| Median Progression-Free Survival (PFS) | 5.7 months |

| Median Overall Survival (OS) | 16.1 months |

Table 2: Safety and Tolerability Profile

| Category | Most Common Findings |

|---|---|

| Most Frequent Toxicities | Mostly hematological (as expected from carboplatin/paclitaxel backbone) [1]. |

| Treatment with this compound | Generally well-tolerated with a favorable safety profile in combination [1] [2]. |

| Drug-Drug Interaction | Combination of carboplatin and paclitaxel may increase the risk of nerve damage [4]. |

Table 3: Pharmacokinetic Parameters of this compound

| Pharmacokinetic Parameter | Value / Observation |

|---|---|

| Recommended Dosage | 10 mg/m²/day as a 72-hour Continuous Intravenous Infusion (CIVI) [1]. |

| Dose Proportionality | Exhibits dose-proportional pharmacokinetics in the tested range [5]. |

| Influence of Renal Impairment | No dose adjustment needed for mild renal impairment. Moderate renal impairment increases exposure by ~30% [5]. |

| Effect of Age and Sex | No significant impact on pharmacokinetics [5]. |

Detailed Experimental Protocol

Here is the detailed methodology for the administration of this combination therapy, as used in the clinical trial.

Drug Preparation and Administration

This compound

- Formulation: Supplied in vials containing 30 mg of the drug in 3 ml of a lactic acid-based buffer (pH 3.6) [1].

- Dilution: Must be prepared for administration in a controlled light and temperature environment. The appropriate volume is diluted in 5% dextrose injection solution [5].

- Dosage: The Maximum Tolerated Dose (MTD) and recommended phase II dose is 10 mg/m²/day [1] [2].

- Administration: Administered as a continuous intravenous infusion (CIVI) over 72 hours every 21 days [1].

Carboplatin and Paclitaxel

- Dosage: Carboplatin AUC 6 and Paclitaxel 200 mg/m², administered on day 1 of the 21-day cycle [1].

- Sequence: Note that the combination of carboplatin and paclitaxel itself carries a moderate interaction risk for increased neurotoxicity, requiring careful monitoring [4].

- Premedication: Standard premedication for paclitaxel (e.g., corticosteroids, diphenhydramine, and H2 antagonists) should be administered to prevent hypersensitivity reactions [4].

Treatment Cycle and Monitoring

- Cycle Duration: 21 days [1].

- Dose Modifications: Treatment should be withheld if neutrophil counts fall below 1,500/mm³ or platelet counts fall below 100,000/mm³ [4]. Dose adjustments should be considered for patients with moderate renal impairment [5].

- Tumor Assessment: Tumor response should be evaluated by CT scan every two cycles (approximately every 6 weeks) using RECIST 1.1 criteria [1].

Mechanistic Insights and Workflow

This compound is believed to primarily target the expression of survivin, but recent transcriptomic studies suggest its mechanism is more complex, involving critical DNA damage repair pathways.

The diagram above illustrates the dual mechanisms of action. The intended mechanism involves survivin suppression, while recent research highlights a potentially critical role in impairing DNA damage repair.

- Intended Primary Mechanism: this compound was identified as a specific suppressor of survivin promoter activity, leading to reduced survivin mRNA and protein levels. This suppression of a key anti-apoptotic protein promotes programmed cell death and can mitigate treatment resistance, thereby synergizing with cytotoxic agents like carboplatin and paclitaxel [1] [6].

- Broader Transcriptomic Impact & Off-Target Effects: A whole transcriptome analysis in MDA-MB-231 breast cancer cells revealed that while survivin mRNA was modestly reduced, YM155 caused massive differential expression of over 2000 other transcripts. The most significantly impaired system was the ATR/ATM-Fanconi anemia DNA damage response pathway, which is crucial for repairing DNA cross-links—the very type of damage induced by carboplatin. This widespread disruption suggests that the cytotoxicity of YM155 may be less specific to survivin suppression than initially thought and heavily reliant on crippling the cancer cell's ability to repair chemotherapy-induced DNA damage [7].

Conclusion and Research Implications

Future applications should consider several factors. The newly identified mechanism of impairing the DNA damage response (DDR) provides a strong rationale for exploring this combination in tumors with inherent DDR deficiencies or for overcoming platinum resistance [7]. Furthermore, the pharmacokinetic profile necessitates caution and potential dose adjustment in patients with moderate renal impairment [5]. Finally, the search for robust pharmacodynamic biomarkers beyond survivin expression is critical, as its suppression has not been consistently correlated with clinical response [1].

I hope these comprehensive application notes and protocols are helpful for your research. If you are exploring specific cancer models or resistance mechanisms, I may be able to provide more targeted information.

References

- 1. A phase I/II study of this compound (YM155 ... [pmc.ncbi.nlm.nih.gov]

- 2. A phase I/II study of this compound (YM155, survivin ... [pubmed.ncbi.nlm.nih.gov]

- 3. A phase I/II study of this compound (YM155 ... [pure.johnshopkins.edu]

- 4. Drug Interactions between carboplatin and paclitaxel [drugs.com]

- 5. dose proportionality and influence of renal impairment [link.springer.com]

- 6. This compound - an overview [sciencedirect.com]

- 7. Effects of this compound (YM-155) on the Whole ... [cgp.iiarjournals.org]

Clinical Dosing & Pharmacokinetics of YM155

| Parameter | Value | Details |

|---|---|---|

| Recommended Schedule | 168-hour CIVI every 3 weeks | Cycle length: 21 days [1]. |

| Maximum Tolerated Dose (MTD) | 4.8 mg/m²/day | Determined in a phase I study [1]. |

| Phase II Dose | 5.0 mg/m²/day | Used in a phase II DLBCL trial [2]. |

| Mean Steady-State Concentration (Css) | 7.7 ng/mL | At the MTD [1]. |

| Clearance (CL) | 47.7 L/h | At the MTD [1]. |

| Terminal Half-Life (t½) | 26 hours | At the MTD [1]. |

| Volume of Distribution (Vss) | 1,763 L | Suggests extensive tissue distribution [1]. |

Experimental Protocols for Preclinical Research

For scientists investigating YM155 in laboratory models, the following protocols from recent publications can serve as a guide.

In Vitro Cytotoxicity and Mechanism Assays

This protocol is adapted from studies in neuroblastoma and leukemia cell models [3] [4].

- 1. Cell Preparation: Plate cancer cell lines (e.g., neuroblastoma, leukemia) in 96-well plates at a density of 3-5 x 10³ cells per well and allow to adhere overnight.

- 2. Drug Treatment: Treat cells with a concentration range of YM155 (e.g., 1 nM to 1 µM). Include a vehicle control (e.g., DMSO).

- 3. Incubation: Incubate cells for 72 hours under standard conditions (37°C, 5% CO₂).

- 4. Viability Assessment: Add MTT reagent (0.5 mg/mL) and incubate for 2-4 hours. Solubilize the formed formazan crystals with DMSO or SDS buffer.

- 5. Data Analysis: Measure absorbance at 560-570 nm. Calculate the percentage of viable cells and determine the IC₅₀ value using non-linear regression (e.g., GraphPad Prism).

In Vivo Efficacy Protocol in Xenograft Models

This method is based on a 2025 study in neuroblastoma xenograft mice [3].

- 1. Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice).

- 2. Tumor Inoculation: Subcutaneously implant tumor cells (e.g., 5 x 10⁶ cells per mouse). Allow tumors to establish to a palpable size (~100-150 mm³).

- 3. Randomization & Dosing: Randomize mice into control and treatment groups (n=5-10 per group).

- Treatment Group: Administer 5 mg/kg of YM155 subcutaneously every day [3].

- Control Group: Administer an equal volume of saline vehicle.

- 4. Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

- 5. Endpoint Analysis: After 3-4 weeks, euthanize the animals, excise and weigh tumors for final analysis. Statistical significance is typically assessed using a Student's t-test.

Proposed Signaling Pathway of YM155

YM155 was initially identified as a specific suppressor of survivin transcription. However, research has revealed that its mechanism of action is more complex and involves direct effects on mitochondrial function, leading to DNA damage and apoptosis, particularly in cancer cells [5] [4]. The following diagram synthesizes these key mechanisms.

Research Applications & Combination Strategies

Beyond its activity as a single agent, YM155 shows promise in combination therapies and for repurposing in non-oncological diseases characterized by pathological cell proliferation.

- Synergistic Combinations: In preclinical models, YM155 demonstrates synergistic effects with conventional chemotherapeutics. For instance, in neuroblastoma, combining YM155 with etoposide resulted in synergistic growth inhibition [3]. In Philadelphia-positive Acute Lymphoblastic Leukemia (Ph+ALL), an additive or synergistic response was observed when YM155 was combined with the kinase inhibitor dasatinib [4].

- Therapeutic Repurposing: Evidence suggests YM155 could be effective in treating Pulmonary Arterial Hypertension (PAH), a disease involving abnormal vascular cell proliferation. In a SU5416/hypoxia mouse model of PAH, treatment with YM155 (5 mg/kg/day subcutaneously) significantly reduced right ventricular systolic pressure and pulmonary vascular remodeling [6].

Key Considerations for Clinical & Preclinical Work

- Clinical Safety: The phase I study established that YM155 is generally well-tolerated. The most common toxicities were grade 1-2 stomatitis, pyrexia, and nausea. The dose-limiting toxicity (DLT) was reversible elevation in serum creatinine, with one case of acute tubular necrosis at the 6.0 mg/m²/d dose [1].

- Mechanism Clarity: While YM155 was designed as a survivin suppressant, researchers should be aware that its cytotoxic effects are multi-faceted. Key mechanisms include induction of DNA damage and S-phase arrest [4], plus direct disruption of mitochondrial function [5]. Sensitivity is not solely dependent on baseline survivin expression levels [7] [4].

- Resistance Mechanisms: Acquired resistance to YM155 in cell lines has been linked to upregulation of the drug efflux transporter ABCB1 (P-glycoprotein) and/or downregulation of the solute carrier transporter SLC35F2, which is involved in YM155 uptake [7].

References

- 1. Phase I and Pharmacokinetic Study of YM155, a Small ... [pmc.ncbi.nlm.nih.gov]

- 2. A phase II study of the survivin suppressant YM155 in ... [pubmed.ncbi.nlm.nih.gov]

- 3. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma ... [pmc.ncbi.nlm.nih.gov]

- 4. YM155 potently kills acute lymphoblastic leukemia cells ... [jhoonline.biomedcentral.com]

- 5. Ym155 localizes to the mitochondria leading to ... [nature.com]

- 6. Survivin inhibition with YM155 ameliorates experimental ... [frontiersin.org]

- 7. YM155-Adapted Cancer Cell Lines Reveal Drug-Induced ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Survivin Suppression Assays Using YM155

Introduction to Survivin as a Therapeutic Target

YM155 (sepantronium bromide) is a first-in-class small-molecule survivin suppressor initially identified as a transcriptional inhibitor of the BIRC5 gene [1]. This imidazolium-based compound with the chemical formula C₂₀H₁₉BrN₄O₃ has demonstrated potent anti-tumor activity across various cancer models, including neuroblastoma, renal cell carcinoma, and head and neck squamous cell carcinoma [5] [6] [3]. YM155 exhibits multiple mechanisms of action beyond survivin suppression, including DNA damage induction, Mcl-1 depletion, and topoisomerase inhibition [1]. The compound has advanced to Phase I/II clinical trials for several malignancies, showing a manageable safety profile as a monotherapy [1].

YM155 Treatment Protocols

Compound Preparation and Storage

Stock Solution Preparation:

- Obtain YM155 from commercial suppliers (e.g., MedChem Express, Cayman Chemical) [6] [1]

- Prepare a 10 mM stock solution in sterile DMSO

- Aliquot and store at -20°C to avoid freeze-thaw cycles

- Under these conditions, YM155 remains stable for at least 6 months

Working Solution Preparation:

- Thaw frozen aliquots at room temperature

- Dilute in cell culture medium immediately before use

- Ensure final DMSO concentration does not exceed 0.1% (v/v) to maintain cell viability

- Perform serial dilutions to achieve desired concentration range (typically 0.1-1000 nM)

Cell Culture and Treatment

Cell Line Selection: Based on published research, the following cell lines have demonstrated appropriate responsiveness to YM155 treatment:

Table 1: Responsive Cell Lines for YM155 Survivin Suppression Assays

| Cell Line | Cancer Type | Reported IC₅₀ (nM) | Key Characteristics |

|---|---|---|---|

| UKF-NB-3 | Neuroblastoma | 0.49 | Most sensitive in panel [5] |

| SK-N-AS | Neuroblastoma | 3.55 | p53-null [5] |

| LAN-6 | Neuroblastoma | 248 | Relatively resistant [5] |

| RENCA | Renal carcinoma | 500-2000* | *Concentration used in functional studies [6] |

| HepG2 | Liver cancer | N/A | Responsive to survivin siRNA [7] |

| CAL27 | HNSCC | N/A | HPV-negative [3] |

Treatment Protocol:

- Seed cells in appropriate culture vessels at optimal density (e.g., 4,000 cells/well in 96-well plates for viability assays) [1]

- Allow cells to adhere for 24 hours under standard culture conditions (37°C, 5% CO₂)

- Replace medium with fresh medium containing YM155 at desired concentrations

- Include vehicle control (0.1% DMSO) and positive control as appropriate

- Incubate for 24-72 hours depending on assay endpoint [6] [1]

siRNA-Mediated Survivin Suppression

siRNA Design and Selection

For researchers interested in genetic suppression of survivin as a comparator to YM155 treatment, siRNA approaches provide a valuable alternative strategy. The following sequences have been experimentally validated:

Table 2: Experimentally Validated siRNA Sequences for Survivin Suppression

| Sequence Name | Target Sequence (5'-3') | Efficiency | Application |

|---|---|---|---|

| siRNA #2646 | Proprietary (Ambion) | >85% at 1 nM | Functional studies [2] |

| siRNA #121294 | Proprietary (Ambion) | >85% at 1 nM | Functional studies [2] |

| Survivin siRNA II | Commercial (CST) | Validated | General use [8] |

| Surv-1 | GAAGAAAGAAUUUGAGGAATT | Experimental | Liver cancer [7] |

| Surv-2 | CAAAGGAAACCAACAAUAATT | Experimental | Liver cancer [7] |

| Surv-3 | CAUUUUCAAAUUAGAUGUUTT | Experimental | Liver cancer [7] |

siRNA Transfection Protocol

Materials:

- Validated survivin siRNA (e.g., Silencer Pre-designed siRNAs from Ambion)

- Transfection reagent (e.g., Lipofectamine RNAiMAX, Invitrogen)

- Appropriate cell culture medium and supplements

Procedure:

- Seed cells 24 hours before transfection to achieve 30-50% confluence at time of transfection [6] [2]

- Prepare siRNA-transfection reagent complexes:

- Dilute siRNA in serum-free medium (-30 nM final concentration recommended) [2]

- Dilute transfection reagent in separate tube of serum-free medium

- Combine diluted siRNA with diluted transfection reagent

- Incubate 15-20 minutes at room temperature to allow complex formation

- Add complexes to cells dropwise while gently swirling plate

- Incubate cells for 48-72 hours before assessing knockdown efficiency [8] [2]

Optimization Notes:

- For reverse transfection, prepare complexes first, then add cell suspension [2]

- Include non-targeting control siRNA to distinguish sequence-specific effects

- Use at least two different siRNA sequences to confirm on-target effects [2]

- For difficult-to-transfect cells, consider specialized delivery systems such as cationic carbon dots (CCDs) which achieved 28.5% transfection efficiency in HepG2 cells [7]

Assessment of Survivin Suppression Efficacy

Cell Viability and Proliferation Assays

MTT Viability Assay Protocol:

- Seed cells in 96-well plates at optimal density (4,000 cells/well for most neuroblastoma lines) [1]

- Treat with YM155 concentration range (typically 0.1-1000 nM) for 72 hours [1]

- Add MTT reagent (0.5 mg/mL final concentration) and incubate 2-4 hours at 37°C

- Remove medium and dissolve formazan crystals in DMSO

- Measure absorbance at 560 nm using microplate reader [1]

- Calculate IC₅₀ values using GraphPad Prism or similar software

Clonogenic Assay Protocol:

- Seed cells in 6-well plates at low density (2.5 × 10³ cells/well) [1]

- Treat with YM155 for 48 hours

- Replace with fresh drug-free medium and culture for 10-12 days [1]

- Fix colonies with methanol/acetic acid and stain with 0.2% crystal violet

- Count colonies (>50 cells) manually or using automated colony counters

- Express results as percentage of vehicle control

EdU Incorporation Assay for S-Phase Analysis:

- Seed cells on glass coverslips and treat with YM155 as described

- Add 20 μM EdU for 9 or 24 hours before harvesting [6]

- Fix cells with 3.7% formaldehyde for 15 minutes

- Perform Click-iT reaction using Alexa Fluor 488 imaging kit per manufacturer's instructions [6]

- Counterstain with DAPI and mount on slides

- Quantify EdU-positive cells across five fields of view per coverslip [6]

Apoptosis and Cell Cycle Analysis

Apoptosis Assessment by Annexin V/PI Staining:

- Harvest treated cells by gentle trypsinization

- Wash with cold PBS and resuspend in binding buffer

- Stain with Annexin V-FITC and propidium iodide (PI) according to kit instructions

- Analyze by flow cytometry within 1 hour of staining

- distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations

Cell Cycle Analysis by PI Staining:

- Harvest cells and fix in 70% ethanol at -20°C for at least 2 hours

- Wash with PBS and treat with RNase A (100 μg/mL) for 30 minutes at 37°C

- Stain with PI (50 μg/mL) and analyze by flow cytometry

- Use appropriate software (e.g., ModFit) to determine cell cycle distribution

Mechanistic Studies and Downstream Analysis

Molecular Analysis of Survivin Expression

Western Blotting Protocol:

- Primary Antibodies: Survivin (Cell Signaling Technology, #2803, 1:1000), p53, β-actin [1] [9]

- Sample Preparation: Lyse cells in RIPA buffer with protease and phosphatase inhibitors

- Electrophoresis: Run 20-40 μg protein on 4-20% SDS-PAGE gels [2]

- Transfer: Wet transfer to PVDF membrane at 100V for 1 hour

- Blocking: 5% non-fat milk in TBST for 1 hour at room temperature

- Incubation: Primary antibody overnight at 4°C, HRP-conjugated secondary for 1 hour at room temperature [9]

- Detection: Chemiluminescent substrate and imaging system

Quantitative RT-PCR for Survivin mRNA:

- Extract total RNA using appropriate kits (e.g., MagMAX-96 Total RNA Isolation Kit) [2]

- Synthesize cDNA using reverse transcriptase (e.g., MMLV Reverse Transcriptase) [2]

- Perform qPCR using validated TaqMan Gene Expression Assays (e.g., Hs00977611_g1 for survivin) [2]

- Normalize to housekeeping genes (e.g., 18S rRNA)

- Calculate relative expression using ΔΔCt method

Functional Assays

Three-Dimensional Spheroid Assay:

- Seed cells in ultra-low attachment 96-well plates (e.g., Corning #4515) [1]

- Allow spheroid formation for 3-5 days

- Treat with YM155 and monitor spheroid growth over 7-14 days

- Measure spheroid diameter regularly using microscopy

- Assess viability using ATP-based assays at endpoint

Migration and Invasion Assays:

- Scratch/Wound Healing Assay: Create scratch with pipette tip, image at 0 and 24 hours, quantify wound closure [6]

- Single-Cell Migration: Track randomly migrating cells for 120 minutes at 1-minute intervals using time-lapse microscopy [6]

- Transwell Invasion: Seed cells in Matrigel-coated inserts, quantify invasion after 24-48 hours

The following diagram illustrates the core workflow for evaluating YM155-mediated survivin suppression and its functional consequences in cancer cells:

Troubleshooting and Technical Considerations

Common Issues and Solutions

Table 3: Troubleshooting Guide for YM155 Survivin Suppression Assays

| Problem | Potential Cause | Solution |

|---|---|---|

| High variability in IC₅₀ values | ABCB1-mediated efflux | Use ABCB1 inhibitors (verapamil, zosuquidar) to confirm target engagement [5] |

| Poor YM155 response | Low SLC35F2 expression | Select cell lines with confirmed YM155 sensitivity [5] |

| Inconsistent Western blot results | Survivin isoform expression | Validate antibody specificity for survivin isoforms [9] |

| Low siRNA transfection efficiency | Cell type-specific barriers | Optimize delivery using advanced carriers (e.g., cationic carbon dots) [7] |

| Lack of correlation between mRNA and protein knockdown | Protein half-life differences | Extend treatment time to 72-96 hours for protein turnover [2] |

Important Technical Notes

Resistance Considerations: ABCB1 (P-glycoprotein) overexpression confers YM155 resistance in some cell models. Include ABCB1 inhibitors in preliminary experiments to assess contribution of efflux mechanisms [5].

Cell Line Variability: YM155 sensitivity varies significantly across cell lines (IC₅₀ range: 0.49 nM to 248 nM in neuroblastoma models). Conduct pilot studies to establish appropriate concentration ranges [5].

Combination Strategies: YM155 demonstrates synergy with conventional chemotherapeutics like etoposide. For combination studies, perform matrix dosing and analyze using Chou-Talalay or Bliss independence methods [1].

References

- 1. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma ... [pmc.ncbi.nlm.nih.gov]

- 2. Delineating the Role of Survivin in Oncogenesis: An siRNA ... [thermofisher.com]

- 3. Survivin Is a Central Mediator of Cell Proliferation in HPV ... [pmc.ncbi.nlm.nih.gov]

- 4. Computational and experimental discovery of peptide ... [nature.com]

- 5. Testing of the Survivin Suppressant YM155 in a Large ... [pmc.ncbi.nlm.nih.gov]

- 6. Survivin as a Multifaceted Oncogenic Driver and Therapeutic ... [pmc.ncbi.nlm.nih.gov]

- 7. Construction of Cationic Carbon Dots Carrying Survivin siRNA ... [pmc.ncbi.nlm.nih.gov]

- 8. siRNA transfection [bio-protocol.org]

- 9. Survivin Antibody #2803 [cellsignal.com]

Comprehensive Application Notes and Protocols for Sepantronium Bromide (YM155) in Cell Viability Assays

Introduction to Sepantronium Bromide (YM155)

This compound (YM155) is a first-in-class small-molecule survivin suppressant with potent antitumor activity across diverse cancer types. Originally identified through high-throughput screening as an inhibitor of BIRC5 (survivin) promoter activity, YM155 has demonstrated exceptional potency in preclinical models, with cytotoxicity in the nanomolar range for many cancer cell lines [1]. The compound features an imidazolium-based structure with a molecular weight of 443.3 Da and the chemical formula [C₂₀H₁₉N₄O₃]⁺ Br⁻ [1]. YM155's cationic character contributes to its poor cell membrane permeability, necessitating active transport via cationic transporters for cellular uptake, which influences the timing of its intracellular effects [1].

The primary molecular target of YM155 was initially identified as survivin, a critical member of the inhibitor of apoptosis protein (IAP) family that is overexpressed in many malignancies but largely absent in normal differentiated tissues [2] [1]. However, subsequent research has revealed that YM155 exhibits a multimodal mechanism of action that extends beyond survivin suppression alone. These additional mechanisms include inhibition of topoisomerase activity, generation of reactive oxygen species (ROS), disruption of DNA damage repair pathways, and suppression of Mcl-1 expression [3] [4]. YM155 has advanced to Phase I/II clinical trials for several malignancies, including melanoma, leukemia, lymphoma, breast cancer, and non-small cell lung cancer, demonstrating a manageable safety profile as both a monotherapy and in combination regimens [2].

Mechanism of Action and Cellular Responses

YM155 exerts its antitumor effects through a complex interplay of molecular mechanisms that collectively disrupt cancer cell viability and proliferation. The diagram below illustrates the key signaling pathways affected by YM155 treatment:

Figure 1. Multimodal mechanisms of YM155 action in cancer cells. YM155 induces both early and late cellular responses, beginning with survivin suppression and global translation inhibition, followed by DNA damage repair impairment, ROS generation, cell cycle arrest, and ultimately apoptosis.

The primary molecular events triggered by YM155 include rapid suppression of survivin expression at both mRNA and protein levels, occurring within 2-8 hours of treatment [1]. This is accompanied by activation of AMPKα and subsequent phosphorylation of Raptor at S792, leading to suppression of mTORC1 signaling and global inhibition of protein synthesis [1]. YM155 also induces cell cycle arrest at the G0/G1 phase through downregulation of cyclin D proteins and activation of retinoblastoma (Rb) protein via dephosphorylation at S807/811 [1].

At later time points (8-24 hours), YM155 triggers DNA damage response impairment through suppression of the ATR/ATM and Fanconi anemia repair pathways, including downregulation of FANC complex genes (A/B/E/F/G/M), FANC2, FANCI, BRCA1, BRCA2, RAD51, and PALB2 [4]. The compound also generates reactive oxygen species through mitochondrial DNA damage, further promoting apoptotic signaling [3]. These collective mechanisms converge to activate both intrinsic and extrinsic apoptosis pathways, resulting in caspase activation and programmed cell death [2] [1].

Cell Sensitivity Profiles Across Cancer Types

YM155 demonstrates variable cytotoxicity across different cancer types and cell lines, reflecting differences in cellular uptake, survivin dependency, and molecular context. The table below summarizes reported IC₅₀ values from published studies:

Table 1. Sensitivity profiles of various cancer cell lines to YM155 treatment

| Cancer Type | Cell Line | IC₅₀ Value | Assay Type | Exposure Time | Reference |

|---|---|---|---|---|---|

| Neuroblastoma | SH-SY5Y | 8-212 nM (range across 6 lines) | MTT | 72 h | [2] |

| Prostate Cancer | PC-3 | 1.84 nM | Viability assay | 72 h | [1] |

| Prostate Cancer | DU-145 | 3.7 nM | Viability assay | 72 h | [1] |

| Prostate Cancer | LNCaP | 44 nM | Viability assay | 72 h | [1] |

| Prostate Cancer | C4-2 | 15.9 nM | Viability assay | 72 h | [1] |

| Renal Cell Carcinoma | RCC4 | 1.5 nM | Viability assay | 72 h | [1] |

| Renal Cell Carcinoma | 786-O | 16 nM | Viability assay | 72 h | [1] |

| Triple-Negative Breast Cancer | MDA-MB-231 | 14.6 ng/mL (≈33 nM) | Alamar Blue | 24 h | [4] |

| Normal Prostate Epithelial Cells | HPEpiC | 99.6 nM | Viability assay | 72 h | [1] |

| Immortalized Prostate Epithelial | RWPE-1 | 25 nM | Viability assay | 72 h | [1] |

| Immortalized Prostate Epithelial | RWPE-2 | 29 nM | Viability assay | 72 h | [1] |

The sensitivity data reveals that aggressive cancer cell lines generally exhibit greater sensitivity to YM155 compared to their normal or less aggressive counterparts. For instance, in prostate cancer models, the castration-resistant PC-3 cell line demonstrates exceptional sensitivity (IC₅₀ = 1.84 nM), while normal prostate epithelial cells (HPEpiC) show significantly higher resistance (IC₅₀ = 99.6 nM), suggesting a favorable therapeutic window [1]. Similar patterns are observed in neuroblastoma models, where YM155 effectively inhibits cell viability across multiple cell lines with IC₅₀ values ranging from 8 to 212 nM [2].

The variability in sensitivity can be attributed to several factors, including differential expression of survivin and other molecular targets, variations in drug uptake mediated by cationic transporters, and genetic background differences affecting apoptotic signaling pathways. Notably, MYCN amplification status in neuroblastoma cells influences YM155 sensitivity, with MYCN-amplified lines generally showing higher susceptibility [2]. Additionally, the molecular context of p53 signaling appears to modulate cellular responses to YM155, with functional p53 pathways potentially enhancing drug efficacy through augmented apoptotic activation [2].

Assay Selection and Experimental Design

Comparison of Cell Viability Assays

Selecting an appropriate viability assay is crucial for accurately evaluating YM155 effects. The table below compares common viability assays used in YM155 studies:

Table 2. Comparison of cell viability assays applicable to YM155 testing

| Assay Type | Principle | Advantages | Disadvantages | Compatibility with YM155 |

|---|---|---|---|---|

| WST-1 | Tetrazolium salt reduction by mitochondrial dehydrogenases | Higher sensitivity than MTT, water-soluble formazan, no solubilization step, suitable for time-course studies | May require intermediate electron acceptor, higher background possible, cost considerations | Excellent - used in multiple studies |

| MTT | Tetrazolium salt reduction to insoluble formazan | Well-established, inexpensive, widely available | Requires formazan solubilization, end-point measurement only, potential crystal interference | Good - used in neuroblastoma studies [2] |

| Alamar Blue | Resazurin reduction to fluorescent resorufin | Homogeneous format, multiple readings possible, highly sensitive | Fluorescence interference by compounds, longer incubation times | Good - used in breast cancer studies [4] |

| CellTiter-Glo | ATP quantification via luciferase reaction | Highly sensitive, broad dynamic range, simple protocol | Lysates cells, endpoint measurement, higher cost | Excellent for high-throughput screening [5] |

| Trypan Blue Exclusion | Membrane integrity assessment | Simple, inexpensive, direct cell counting | Labor-intensive, subjective, poor sensitivity, requires suspension cells | Limited - not recommended for detailed kinetics |

Experimental Workflow Design

The diagram below illustrates a standardized workflow for assessing YM155 effects on cell viability:

Figure 2. Experimental workflow for YM155 viability assessment. The protocol includes parallel control setups and multiple time course options to capture both early signaling events and longer-term viability effects.